molecular formula C9H9N5O2S B5505899 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5505899
M. Wt: 251.27 g/mol
InChI Key: ZDGUCQVTNKJVIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide" typically involves multiple steps, starting from basic precursors to more complex structures. For example, derivatives of acetamide compounds can be synthesized starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with various thiols or thiones to yield the desired products. These processes are often characterized by their use of specific reagents and conditions to facilitate the formation of the target compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Scientific Research Applications

Antimicrobial and Hemolytic Activities

A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are structurally related, highlighted their synthesis and evaluation for antimicrobial and hemolytic activities. These compounds demonstrated varying degrees of activity against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for certain derivatives that showed higher cytotoxicity (Gul et al., 2017).

Anticancer Activity

Another research effort synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, studying their anticancer activities. Specific derivatives showed high selectivity against human lung adenocarcinoma cells, suggesting their potential as targeted anticancer therapies (Evren et al., 2019).

Optoelectronic Properties

Thiazole-based polythiophenes, including compounds with structural motifs similar to the one , were synthesized and their optoelectronic properties were evaluated. These materials exhibited promising optical band gaps and switching times, indicating their utility in optoelectronic applications (Camurlu & Guven, 2015).

Analgesic Activity

Research on acetamide derivatives, including those with tetrazole and thioacetamide groups, revealed significant analgesic properties in various nociceptive tests. These findings suggest the potential of such derivatives in developing new analgesic agents (Kaplancıklı et al., 2012).

Antimicrobial Activities of Thiazole Derivatives

A study synthesizing novel thiazoles with a pyrazole moiety and evaluating their antimicrobial activities found significant effects against a range of bacterial and fungal species. This research underscores the potential of thiazole derivatives in antimicrobial drug development (Saravanan et al., 2010).

properties

IUPAC Name

2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-8(16)5-17-9-11-12-13-14(9)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGUCQVTNKJVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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